

Comprehensive Spectroscopic Characterization: 2-Amino-N-tert-butyl-DL-propanamide

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Compound of Interest

Compound Name: *2-Amino-N-tert-butyl-DL-propanamide*

CAS No.: 83730-58-9

Cat. No.: B113069

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Executive Summary & Compound Identity

2-Amino-N-tert-butyl-DL-propanamide is a foundational amino acid derivative, functioning as the tert-butyl amide of racemic alanine. It serves as a critical building block in the synthesis of peptidomimetics, sterically hindered chiral ligands, and pharmacological agents where resistance to enzymatic hydrolysis is required.

- IUPAC Name: 2-Amino-N-tert-butylpropanamide
- Common Names: H-DL-Ala-NH-tBu; Alanine tert-butylamide
- CAS Number: 83730-58-9 (racemic)
- Molecular Formula:
- Molecular Weight: 144.22 g/mol

Structural Logic

The molecule consists of a propanamide core substituted at the

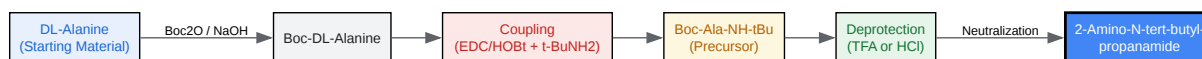
-position with a primary amine and at the nitrogen with a bulky tert-butyl group. This steric bulk significantly influences its spectroscopic signature, particularly in NMR (hindered rotation) and MS (fragmentation stability).

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as the most common spectral impurities arise from incomplete deprotection or coupling reagents.

Synthesis Workflow

The standard route involves coupling N-protected alanine (e.g., Boc-Ala-OH) with tert-butylamine, followed by deprotection.



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Figure 1: Synthetic pathway highlighting the Boc-protected intermediate, a common source of NMR impurities (singlet at

1.45 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Condition: Spectra are best resolved in DMSO-

to prevent rapid exchange of the amide proton and to solubilize the polar amine.

is acceptable but may broaden the amide NH signal.

H NMR Data (400 MHz, DMSO-)

The spectrum is characterized by the distinct tert-butyl singlet and the alanine "quartet-doublet" coupling system.

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Note
Amide NH	7.45 - 7.60	Broad Singlet	1H	-	Downfield due to H-bonding; broadens with moisture.
-CH	3.25 - 3.35	Quartet	1H	6.8 - 7.0	Characteristic methine proton; shifts downfield to ~4.0 if Boc-protected.
Amine	1.60 - 2.00	Broad	2H	-	Highly variable; overlaps with water in DMSO or shifts in .
(Ala)	1.10 - 1.15	Doublet	3H	6.8 - 7.0	Coupled to -CH.
-Butyl	1.25 - 1.28	Singlet	9H	-	Intense singlet; diagnostic for the amide terminus.

Critical Analysis:

- Differentiation from Precursor: The Boc-protected intermediate (Boc-Ala-NH-tBu) possesses two large singlets: the amide

-Bu (~1.28 ppm) and the carbamate Boc (~1.38 ppm). The disappearance of the 1.38 ppm singlet confirms successful deprotection.

- Stereochemistry: In the DL (racemic) mixture, the signals appear identical to the pure enantiomer in an achiral solvent. If a chiral shift reagent (e.g.,

) is added, the

-CH quartet and

-Bu singlet will split, allowing enantiomeric excess (ee) determination.

C NMR Data (100 MHz, DMSO-)

Carbon Type	Shift (, ppm)	Signal Description
Carbonyl (C=O)	174.5 - 176.0	Amide carbonyl. Deshielded.
Quaternary C	50.0 - 50.5	The central carbon of the tert-butyl group.
-CH	50.8 - 51.5	Methine carbon attached to the amine.
-Butyl	28.5 - 28.9	Intense signal (3 equivalent carbons).
Ala	21.0 - 21.5	Methyl side chain.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance) on solid sample.

The IR spectrum is dominated by the amide functionalities and the primary amine.

- 3350 - 3250 cm

:N-H Stretching. A doublet or broad band representing both the primary amine (

) asymmetric/symmetric stretches and the secondary amide (

) stretch.

- 2960 - 2870 cm

:C-H Stretching. Strong aliphatic peaks due to the methyl-rich tert-butyl group.

- 1640 - 1660 cm

:Amide I Band. Primarily C=O stretching. This is lower than ester carbonyls due to resonance donation from the nitrogen.

- 1530 - 1550 cm

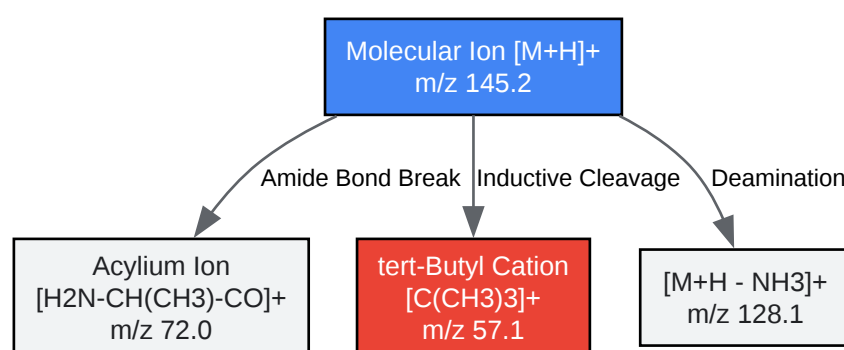
:Amide II Band. N-H bending coupled with C-N stretching. Diagnostic of secondary amides.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Fragmentation Pathway

The fragmentation is driven by the stability of the tert-butyl cation and the cleavage of the amide bond.



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Figure 2: Primary fragmentation pathways in ESI-MS. The m/z 57 peak is often the base peak in EI, while ESI preserves the molecular ion.

- Parent Ion:
145.2
.
- Base Peak (ESI): Often the parent ion 145.2.
- Base Peak (EI):
57 (
-butyl cation) or
44 (amine fragment
).
- Diagnostic Loss: Loss of 57 Da (isobutene) is common in rearrangement, but direct cleavage leads to the
-butyl cation.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp peaks and accurate integration for purity assessment:

- Solvent Choice: Use DMSO-
(99.9% D) for the free amine to prevent salt formation artifacts common in
(which often contains trace HCl).
- Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.
- Shimming: Allow the sample to equilibrate in the probe for 5 minutes. Shim on the large tert-butyl signal for optimal resolution.
- Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm.

Protocol B: Purity Check via TLC

- Stationary Phase: Silica Gel 60
- Mobile Phase:
(90:9:1).
- Visualization:
 - UV: Weak/Inactive (lack of conjugation).
 - Ninhydrin Stain: Stains Red/Purple (indicates free primary amine).
 - Impurities: If a spot does not stain with Ninhydrin but is visible in Iodine, it may be the unreacted tert-butylamine or protected intermediate.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of N-tert-butylpropanamide (Analog). NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- PubChem. Compound Summary: N-tert-butylpropanamide (CID 239177). [1] National Center for Biotechnology Information. Available at: [\[Link\]](#)

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Sources

- [1. n-Tert-butylpropanamide | C7H15NO | CID 239177 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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